molecular formula C22H31N3O2 B4419200 N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4419200
M. Wt: 369.5 g/mol
InChI Key: ABOXUWGVZDOQAI-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that combines the structural features of adamantane, piperazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Adamantylation: The adamantane moiety is introduced through a reaction with an appropriate adamantyl halide.

    Piperazine Derivatization: The piperazine ring is functionalized with the methoxyphenyl group using a nucleophilic substitution reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage through a reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.

    Biological Research: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The piperazine ring can interact with various biological targets, while the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-adamantyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-27-20-5-3-2-4-19(20)24-6-8-25(9-7-24)21(26)23-22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOXUWGVZDOQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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